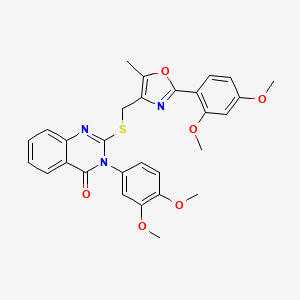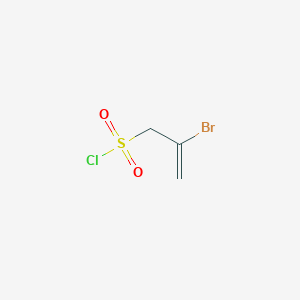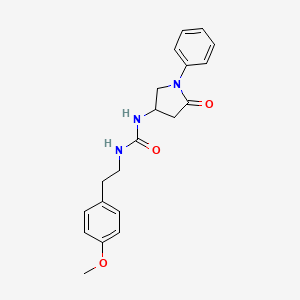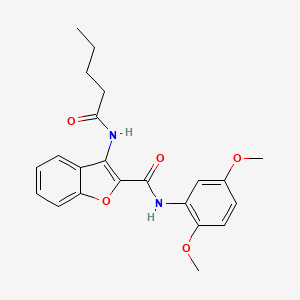
3-(3,4-dimethoxyphenyl)-2-(((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3,4-dimethoxyphenyl)-2-(((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one" is a complex organic molecule that appears to be related to the quinazolinone family, a class of compounds known for their diverse biological activities. The structure suggests the presence of multiple functional groups, including ethers, thioethers, and a quinazolinone core, which may contribute to its potential pharmacological properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions and the use of various starting materials such as anthranilic acid or its derivatives. For example, the synthesis of 1,2,4-triazoloquinazolinones can be achieved by the reaction of 3-amino-2-anilinoquinazolinones with aromatic aldehydes in the presence of a base like piperidine . Similarly, the synthesis of 2-alkyl(aryl)-quinazolin-4(3H)-thiones involves alkylation reactions, as seen in the study where various quinazolin-4(3H)-thiones were synthesized and evaluated for their biological activities . Although the exact synthesis route for the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazolinone core. The compound likely has additional rings or substituents based on its complex name. Single-crystal X-ray diffraction is a common technique used to determine the precise structure of such compounds, as demonstrated in the study of a related quinazolinone derivative . The crystallographic study can reveal the configuration of bonds and the presence of tautomeric forms, which are important for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including cyclization, alkylation, and acetylation, depending on the functional groups present and the reaction conditions . For instance, the reaction of quinazolinone derivatives with active methylene compounds can produce condensed products, which can further cyclize to form different heterocyclic systems . The introduction of substituents such as alkyl or aryl groups can significantly alter the chemical reactivity and biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties by altering the compound's polarity and intermolecular interactions. Spectroscopic methods, including FT-IR, LC-MS, and NMR, are essential for confirming the structure and purity of synthesized compounds . Additionally, the antimicrobial and anticancer properties of quinazolinone derivatives are often evaluated in vitro, providing insights into their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Properties
Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities, showing promising results in vitro. Studies have demonstrated that certain derivatives exhibit broad-spectrum antitumor activity, with significant potency against various cancer cell lines, including CNS, renal, breast, and leukemia cancer cell lines. For instance, a series of 3-benzyl-substituted-4(3H)-quinazolinones were found to be notably potent, surpassing the positive control 5-FU in mean GI50 values, indicating their effectiveness in inhibiting tumor growth. Molecular docking studies further supported their potential mechanism of action through the inhibition of key kinases involved in cancer cell proliferation (Al-Suwaidan et al., 2016).
Antioxidant Activity
Quinazolinone derivatives have also been explored for their antioxidant properties. By derivatizing quinazolin-4(3H)-one with polyphenolic compounds, enhanced antiradical activities were observed. These compounds showed higher cytotoxicity against cancerous cell lines while maintaining high compatibility with normal cells. The addition of phenolic groups significantly improved their antioxidant capabilities, making them potent agents for combating oxidative stress related to various diseases (Pele et al., 2022).
Antimicrobial Potential
The antimicrobial efficacy of quinazolinone derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. A series of amino acid/dipeptide derivatives of quinazolin-3(4H)-one were synthesized and evaluated, showing moderate to significant activity. Some compounds exhibited potency comparable to the standard drug ciprofloxacin against strains of bacteria such as Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, suggesting their use as a basis for developing novel antimicrobial agents (Kapoor et al., 2017).
Anti-inflammatory and DMARD Properties
Quinazolinone derivatives have been identified as potential disease-modifying antirheumatic drugs (DMARDs). In particular, modifications to quinoline and quinazoline derivatives resulted in compounds with significant anti-inflammatory effects in an adjuvant arthritis rat model. These findings highlight the therapeutic potential of quinazolinone derivatives in treating inflammatory diseases, offering a basis for further exploration in the development of new DMARDs (Baba et al., 1996).
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O6S/c1-17-23(30-27(38-17)21-12-11-19(34-2)15-25(21)36-4)16-39-29-31-22-9-7-6-8-20(22)28(33)32(29)18-10-13-24(35-3)26(14-18)37-5/h6-15H,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJZQIYDIUWBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-(((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)
![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)


![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)

![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)
![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)
![1-(4-Tert-butylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2537195.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537200.png)